![molecular formula C6H9F2N3 B1484953 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 2098071-12-4](/img/structure/B1484953.png)

2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine

説明

2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is a chemical compound that has gained significant attention in scientific research. Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest for many researchers. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis

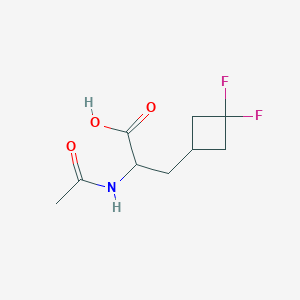

The molecular structure of 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine is represented by the molecular formula C6H9F2N3 . Pyrazole is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions .Chemical Reactions Analysis

The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds .科学的研究の応用

Late-Stage Difluoromethylation

Late-stage difluoromethylation: is a cutting-edge technique that allows for the introduction of difluoromethyl groups into complex molecules at the final stages of synthesis. This method is particularly valuable for the modification of biologically active compounds, enhancing their properties such as metabolic stability and lipophilicity . The compound can serve as a reagent in this process, providing a pathway to introduce difluoromethyl groups into heteroaromatics through Minisci-type radical chemistry .

Pharmaceutical Development

In pharmaceutical development , the difluoromethyl group is prized for its ability to mimic the steric and electronic properties of the trifluoromethyl group while offering better metabolic stability. The subject compound can be utilized to create novel pharmaceuticals with improved pharmacokinetic profiles .

Agrochemical Synthesis

The introduction of difluoromethyl groups into agrochemicals can significantly alter their activity. This compound could be used to synthesize new classes of herbicides, pesticides, and fungicides with enhanced efficacy and selectivity .

Material Science

In material science , the compound’s ability to act as a building block for polymers containing difluoromethyl groups could lead to the development of materials with unique properties, such as resistance to solvents and thermal stability .

Biological Research

Biological research: can benefit from the compound’s potential use in the site-selective installation of difluoromethyl groups onto large biomolecules, such as proteins. This can aid in the study of protein function and structure, as well as in the development of protein-based therapeutics .

Process Chemistry

The compound is also relevant in process chemistry , where its use in the synthesis of complex molecules can streamline manufacturing processes. This is particularly important for the large-scale production of pharmaceuticals and agrochemicals .

.Environmental Chemistry

Lastly, in environmental chemistry , the compound’s role in the formation of X–CF2H bonds, where X is oxygen, nitrogen, or sulfur, can be crucial. It can be used to study the environmental fate of difluoromethylated compounds and their potential impact on ecosystems .

作用機序

The mechanism of action of pyrazole derivatives is diverse and depends on the specific derivative and its biological target. For example, many pyrazole derivatives have found their application as nonsteroidal anti-inflammatory drugs clinically . In addition, pyrazoles are reported to possess a wide range of biological activities in literature such as anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, anti-viral, angiotensin converting enzyme (ACE) inhibitory, neuroprotective, cholecystokinin-1 receptor antagonist, and estrogen receptor (ER) ligand activity .

将来の方向性

The future directions of research on 2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine and other pyrazole derivatives are likely to involve further exploration of their synthesis methods, biological activities, and potential applications in medicine and other fields . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities .

特性

IUPAC Name |

2-[1-(difluoromethyl)pyrazol-4-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2N3/c7-6(8)11-4-5(1-2-9)3-10-11/h3-4,6H,1-2,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPZTWZIDYATQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(difluoromethyl)-1H-pyrazol-4-yl]ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

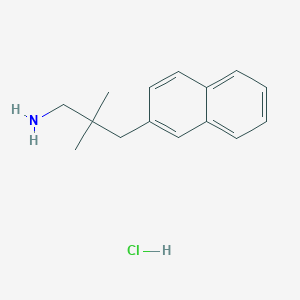

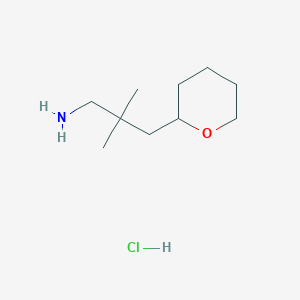

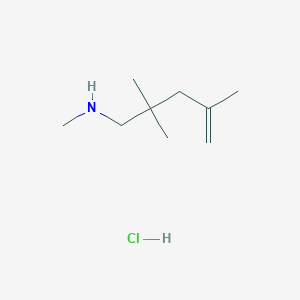

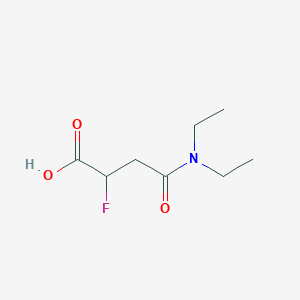

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1484873.png)

![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride](/img/structure/B1484874.png)

![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1484875.png)

![3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484876.png)

![3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1484890.png)

![3-[(3-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484893.png)